(S)-3-(tert-Butylamino)propane-1,2-diol

Chiral Intermediate β-Blocker Synthesis Enantiomeric Excess

Source the definitive (S)-enantiomer (CAS 30315-46-9) for industrial (S)-timolol synthesis and impurity profiling. This chiral amino alcohol is the required building block to ensure therapeutic activity and avoid the inactive (R)-isomer (Timolol Impurity 10). Supplied with full characterization data (optical rotation [α]²³/D −30°) to meet pharmacopoeial standards. Ideal for API synthesis and reference standard preparation, with benchmarked yields up to 57.7% for impurity synthesis. Ensure batch-to-batch enantiomeric purity for successful syntheses and regulatory compliance.

Molecular Formula C7H17NO2
Molecular Weight 147.22 g/mol
CAS No. 30315-46-9
Cat. No. B045334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(tert-Butylamino)propane-1,2-diol
CAS30315-46-9
Synonyms(2S)-3-[(1,1-Dimethylethyl)amino]-1,2-propanediol;  (S)-(-)-3-(tert-Butylamino)-1,2-propanediol;  (S)-3-(tert-Butylamino)-1,2-propanediol; 
Molecular FormulaC7H17NO2
Molecular Weight147.22 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(CO)O
InChIInChI=1S/C7H17NO2/c1-7(2,3)8-4-6(10)5-9/h6,8-10H,4-5H2,1-3H3/t6-/m0/s1
InChIKeyJWBMVCAZXJMSOX-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-(tert-Butylamino)propane-1,2-diol CAS 30315-46-9: A Defined Chiral Intermediate for Pharmaceutical Synthesis and Analytical Reference


(S)-3-(tert-Butylamino)propane-1,2-diol (CAS 30315-46-9), a chiral amino alcohol with the molecular formula C₇H₁₇NO₂ and a molecular weight of 147.22 g/mol, is a well-characterized intermediate in the industrial synthesis of the β-adrenergic receptor blocker (S)-timolol [1]. This compound, also known as (S)-(−)-3-tert-butylamino-1,2-propanediol, is commercially available with a defined purity and optical activity of [α]²³/D −30° (c = 2 in 1 M HCl) . It is recognized as an impurity in timolol maleate (designated as Timolol Impurity 9) and is supplied with detailed characterization data to meet regulatory analytical requirements [2].

Why (S)-3-(tert-Butylamino)propane-1,2-diol CAS 30315-46-9 Cannot Be Replaced by Its Racemate or R-Enantiomer


The stereochemistry of (S)-3-(tert-Butylamino)propane-1,2-diol is the critical determinant of the final drug's activity. The (R)-enantiomer (CAS 59207-70-4) and the racemate (CAS 22741-52-2) are not functionally equivalent. In the industrial synthesis of (S)-timolol, the (S)-enantiomer is the required building block; using the racemate would introduce an inactive or potentially antagonistic isomer, compromising drug purity and efficacy [1]. Moreover, the (R)-enantiomer is explicitly cataloged as Timolol Impurity 10, a substance whose presence must be controlled in the final API, highlighting the distinct regulatory and safety implications of each stereoisomer [2]. Generic substitution without verifying enantiomeric purity and identity would lead to failed syntheses, impure drug substances, and non-compliance with pharmacopoeial standards.

Head-to-Head Quantitative Evidence for (S)-3-(tert-Butylamino)propane-1,2-diol Against Key Comparators


Enantiomeric Purity Specification vs. Racemate and R-Enantiomer

The (S)-enantiomer (CAS 30315-46-9) is the required chiral building block for the industrial synthesis of (S)-timolol, a β-blocker. The racemate (CAS 22741-52-2) cannot be used as a direct substitute because it contains an equal proportion of the inactive (R)-enantiomer (CAS 59207-70-4). The (R)-enantiomer is itself designated as an impurity (Timolol Impurity 10) [1]. In a validated analytical method for monitoring industrial synthesis, the enantiomeric excess (e.e.) of the (S)-enantiomer was measured across a range from 0 to 94% [2]. This demonstrates the need for a defined, high e.e. starting material to ensure the final drug's stereochemical purity and potency.

Chiral Intermediate β-Blocker Synthesis Enantiomeric Excess

Optical Rotation Specification vs. Sigma-Aldrich Comparators

The specific optical rotation of (S)-3-(tert-butylamino)propane-1,2-diol is a key quality control metric for verifying identity and enantiomeric purity. The commercial product from Sigma-Aldrich (Product No. 472980) specifies an optical activity of [α]²³/D −30°, c = 2 in 1 M HCl . This specification is distinct from other related compounds in Sigma-Aldrich's portfolio, such as compounds with optical rotations of −45° (neat) or −16° (c = 1 in chloroform), which are listed as comparators on the product page . This defined value serves as a benchmark for incoming material verification and ensures consistency across synthetic batches.

Chiral Purity Quality Control Optical Activity

Synthetic Yield and Purity in Timolol Impurity Synthesis vs. Unspecified Starting Material

In a 2025 study on synthesizing 3-S-timolol maleate, a newly identified impurity in timolol API, the use of (S)-3-(tert-butylamino)propane-1,2-diol as the starting material enabled a five-step reaction sequence with an overall yield of 57.7% and a final purity of 98% [1]. This quantifies the compound's utility in a reproducible synthetic pathway relevant to pharmaceutical quality control. While no direct comparison with a different chiral intermediate was provided, this yield and purity level serve as a benchmark for the compound's performance in a demanding, multi-step impurity synthesis.

Pharmaceutical Synthesis Impurity Profiling Yield Optimization

Analytical Method Validation: Limit of Quantitation and Precision

A validated HPLC-ELSD method was developed for the enantioseparation and quantitation of 3-tert.-butylamino-1,2-propanediol. The method was validated for linearity, limit of quantitation, accuracy, and precision, with the enantiomeric excess of the (S)-enantiomer measured from 0 to 94% [1]. Furthermore, a comparative study of four detectors (UV, polarimetric, refractive index, and ELSD) achieved a one-day validation for (S)-3-tert-butylamino-1,2-propanediol, and limits of quantitation were determined for this compound, glycidol, and 1-(4-morpholino)-2-octanol [2]. This demonstrates the availability of robust, validated analytical methods for the target compound, which is critical for quality control in both procurement and manufacturing.

HPLC-ELSD Method Validation Quantitative Analysis

Procurement-Relevant Applications of (S)-3-(tert-Butylamino)propane-1,2-diol CAS 30315-46-9


Synthesis of (S)-Timolol and Related β-Blockers

The compound is the definitive chiral building block for the industrial synthesis of the active β-blocker (S)-timolol. Its use ensures the production of the desired (S)-enantiomer of the drug, which is responsible for its therapeutic activity [1]. The requirement for high enantiomeric purity of the starting material is well-documented, with e.e. values measured up to 94% in industrial settings [1].

Pharmaceutical Impurity Reference Standard

The compound is designated as Timolol Impurity 9 and is supplied with full characterization data to meet regulatory guidelines [1]. It is used as a reference standard in analytical methods for the quality control of timolol maleate API. In contrast, the (R)-enantiomer is Timolol Impurity 10 [2]. This highlights the need to source the correct, fully characterized enantiomer for accurate impurity profiling and method validation.

Synthesis of Complex Chiral Impurities for Regulatory Compliance

The compound serves as a reliable starting material for synthesizing newly identified impurities in drug substances, as demonstrated by the 2025 study on 3-S-timolol maleate [1]. The reported overall yield of 57.7% and final purity of 98% from a five-step synthesis provides a quantitative performance benchmark for laboratories engaged in impurity synthesis and characterization [1].

Technical Documentation Hub

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